N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The InChI code for a similar compound, 6-methyl-1H-imidazo[1,2-b]pyrazole, is 1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,7H,1H3 .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activities : The synthesis of new compounds and their evaluation for antioxidant and antimicrobial activities have been a focus of research. For instance, a study by Bassyouni et al. synthesized new derivatives and assessed their activities against various bacteria and fungi. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the compounds' activities and their potential mechanisms of action (Bassyouni et al., 2012).
Antiulcer Agents : Research by Starrett et al. explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. The study detailed the synthetic routes and evaluated the compounds for their cytoprotective properties (Starrett et al., 1989).
Antihypertensive Compounds : A series of nonpeptide angiotensin II receptor antagonists were prepared, showcasing potent antihypertensive effects upon oral administration. This research highlighted the importance of specific substitutions for achieving high affinity and potency (Carini et al., 1991).
Antimicrobial Activity of Novel Compounds : Jyothi and Madhavi reported on the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, evaluating their antimicrobial activity. Some compounds showed promising results, indicating their potential as antimicrobial agents (Jyothi & Madhavi, 2019).
Cytotoxic Activities : The study of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. investigated their cytotoxic activities against various cancer cell lines. Some compounds demonstrated potent cytotoxicity, suggesting their potential use in cancer therapy (Deady et al., 2003).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in many biologically active molecules and pharmaceutical drugs . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pyrazoles
are another class of organic compounds with a five-membered ring containing two nitrogen atoms. They have been found to exhibit a wide range of biological activities and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-11-15-20(7-8-21(15)19-12)6-5-18-17(22)13-3-2-4-14-16(13)24-10-9-23-14/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTOZCPKSPZVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.